4-Amino-3,5-dibromobenzotrifluoride
Overview
Description
The compound 4-Amino-3,5-dibromobenzotrifluoride is a multifaceted molecule that serves as a building block in various chemical syntheses. It is characterized by the presence of amino and bromo substituents on a benzene ring, which is further modified by the addition of trifluoromethyl groups. This structure imparts unique chemical properties that make it a valuable compound in the development of pharmaceuticals and advanced materials .
Synthesis Analysis
The synthesis of derivatives of 4-Amino-3,5-dibromobenzotrifluoride involves multiple steps, including nucleophilic substitution reactions and catalytic reductions. For instance, a novel fluorinated diamine monomer was prepared through the reaction of 2-chloro-5-nitrobenzotrifluoride, which is structurally related to 4-Amino-3,5-dibromobenzotrifluoride, with subsequent reduction steps . Additionally, the synthesis of novel co-crystals incorporating a derivative of this compound with various organic acids demonstrates the versatility of this molecule in forming structurally diverse co-crystalline phases .
Molecular Structure Analysis
The molecular structure of derivatives of 4-Amino-3,5-dibromobenzotrifluoride has been extensively studied using techniques such as X-ray single-crystal analysis, Fluorescence spectroscopy, and theoretical methods like density functional theory (DFT). These studies reveal that the molecular architecture is stabilized by various intermolecular interactions, including hydrogen bonding and delocalization within the molecule . The crystal structure determination of related compounds provides insights into the tautomeric forms and the highly delocalized nature of the molecular framework .
Chemical Reactions Analysis
The reactivity of 4-Amino-3,5-dibromobenzotrifluoride derivatives is influenced by the presence of amino, bromo, and trifluoromethyl groups. These functional groups participate in various chemical reactions, such as cyclocondensation, which leads to the formation of complex heterocyclic structures with potential biological activity . The molecule's reactivity is further evidenced by its ability to form co-crystals with different organic acids, indicating its potential in the design of new pharmaceutical formulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 4-Amino-3,5-dibromobenzotrifluoride are remarkable. For instance, fluorinated polyimides synthesized from related diamines exhibit excellent solubility, thermal stability, and lower dielectric constants compared to nonfluorinated counterparts . The optoelectronic properties of pyrazole compounds derived from this molecule have been characterized by spectroscopic methods and theoretical analyses, revealing their potential in the development of materials with specific electronic and optical properties .
Safety And Hazards
4-Amino-3,5-dibromobenzotrifluoride is harmful if swallowed, inhaled, or absorbed through the skin. It causes eye, skin, and respiratory tract irritation . In case of contact, it’s recommended to flush the eyes or skin with plenty of water, and seek medical aid . It’s also advised to avoid generating dusty conditions during handling .
properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMEHXBOXHXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222988 | |
Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dibromobenzotrifluoride | |
CAS RN |
72678-19-4 | |
Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-dibromobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromo-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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